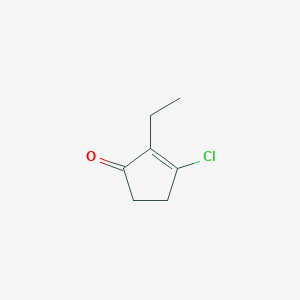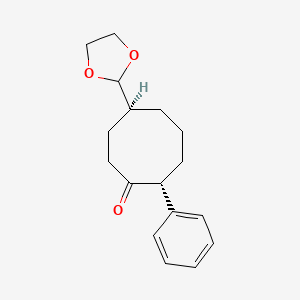
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate is a complex organic compound with a unique structure that includes a diazonium group, a phosphol moiety, and various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate typically involves multiple steps, starting with the preparation of the phosphol moiety. This can be achieved through the reaction of appropriate starting materials under controlled conditions. The diazonium group is then introduced through a diazotization reaction, which involves the reaction of an amine with nitrous acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the diazonium group to an amine or other functional groups.
Substitution: The diazonium group can be substituted with various nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted phosphol derivatives.
科学研究应用
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the phosphol moiety can participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
1,5-Dimethyl-4-[2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yliden)hydrazino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Imidazole Derivatives: These compounds have a different core structure but exhibit similar chemical properties and applications.
Uniqueness
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate is unique due to its combination of a diazonium group and a phosphol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and stability.
属性
CAS 编号 |
67501-47-7 |
|---|---|
分子式 |
C12H13N2O2P |
分子量 |
248.22 g/mol |
IUPAC 名称 |
2-diazo-4,4-dimethyl-1-oxo-1-phenyl-1λ5-phospholan-3-one |
InChI |
InChI=1S/C12H13N2O2P/c1-12(2)8-17(16,11(14-13)10(12)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI 键 |
HZBFDWNWFFASIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CP(=O)(C(=[N+]=[N-])C1=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
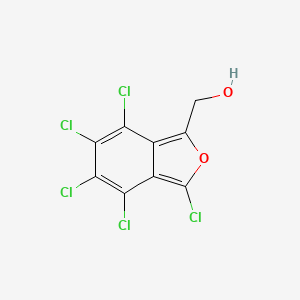

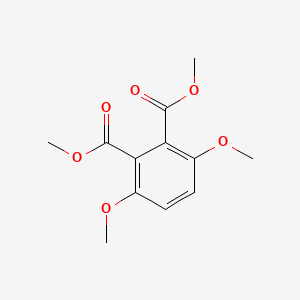

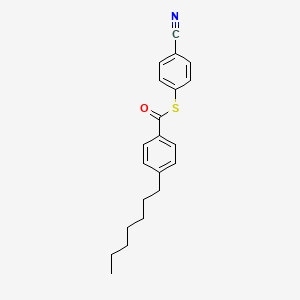


![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)


